molecular formula C20H31NO B14597951 1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one CAS No. 60601-69-6

1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one

Cat. No.: B14597951
CAS No.: 60601-69-6
M. Wt: 301.5 g/mol
InChI Key: PVCSLRPAOATRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one typically involves the reaction of 2,6-dimethylpiperidine with a suitable precursor of the 4-(2-methylpropyl)phenyl group. Common synthetic routes may include:

    Alkylation Reactions: Using alkyl halides or sulfonates as alkylating agents.

    Condensation Reactions: Combining the piperidine derivative with a ketone or aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Continuous Flow Reactors: For efficient and scalable production.

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying receptor interactions and biological pathways.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate biological pathways by binding to these targets and altering their activity. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylpiperidin-1-yl)-2-phenylpropan-1-one: Lacks the 4-(2-methylpropyl) group.

    1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(methyl)phenyl]propan-1-one: Contains a methyl group instead of the 2-methylpropyl group.

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to similar compounds.

Properties

CAS No.

60601-69-6

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one

InChI

InChI=1S/C20H31NO/c1-14(2)13-18-9-11-19(12-10-18)17(5)20(22)21-15(3)7-6-8-16(21)4/h9-12,14-17H,6-8,13H2,1-5H3

InChI Key

PVCSLRPAOATRJE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C(C)C2=CC=C(C=C2)CC(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.